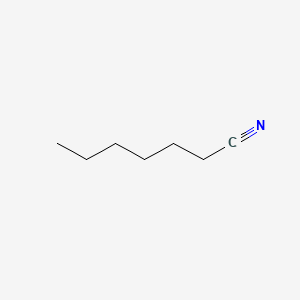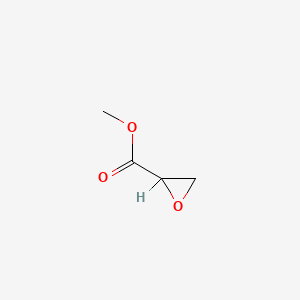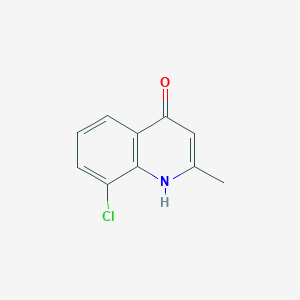
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
説明
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, also known as TCTMB, is a highly versatile organic compound that is used in a variety of scientific applications. It is a colorless liquid with a molecular weight of 210.98 g/mol and a boiling point of 163 °C. TCTMB is a strong Lewis acid and is used as a catalyst in some chemical reactions. It is also used as a reagent in organic synthesis and as a starting material for the production of other organic compounds. In addition, TCTMB has been used in the production of pharmaceuticals, pesticides, and other specialty chemicals.
科学的研究の応用
Chemical Synthesis
This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in various laboratory and industrial chemical reactions .
Preparation of 1,3,5-Triazines
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilizers .
Antitumor Properties
Some 1,3,5-triazines, which can be synthesized using this compound, display important biological properties . For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Aromatase Inhibitory Activity
1,3,5-triazines of a certain structure have shown significant aromatase inhibitory activity . This could potentially be used in the treatment of hormone-sensitive cancers .
Antitumor Activity in Human Cancer and Murine Leukemia Cell Lines
1,3,5-triazines of a similar structure have shown antitumor activity in human cancer and murine leukemia cell lines .
Potential Use as Siderophore Mediated Drug
The 1,3,5-triazine structure presents potential use as a siderophore (microbial iron shelter) mediated drug .
Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity
Compounds of a certain structure present potent corticotrophin-releasing factor 1 receptor antagonist activity . This could potentially be used in the treatment of stress-related disorders .
Activity Against Leukotriene C4 (LTC4) Antagonist
Compounds of a certain type show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .
特性
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFMPNZCIHSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303023 | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
CAS RN |
3849-01-2 | |
| Record name | 3849-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3849-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene act as a branching agent in the synthesis of BPA polycarbonates, and what effect does this branching have on the material properties?
A1: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene functions as a branching agent due to its three reactive chloromethyl groups. During the ring-opening polymerization of cyclic oligomeric BPA carbonates, these chloromethyl groups can react with the hydroxyl end groups of growing polymer chains. This reaction effectively connects three linear or branched chains together at a single point, creating a branched polymer structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)


![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)


